

Application Notes and Protocols for Eganelisib in Myeloid Cell Migration Assays

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Compound of Interest

Compound Name: *Eganelisib*

Cat. No.: *B608121*

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Introduction

Eganelisib (formerly IPI-549) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K- γ).^{[1][2]} PI3K- γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in the regulation of multiple cellular processes, including cell growth, proliferation, survival, and migration.^[3] In the context of the tumor microenvironment, PI3K- γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs).^[1] Its activity is associated with the promotion of an immunosuppressive microenvironment that fosters tumor growth and metastasis.

Preclinical studies have demonstrated that **eganelisib** can reprogram the tumor microenvironment by inhibiting the migration and function of immunosuppressive myeloid cells.^{[4][5][6][7]} In vitro data has shown that **eganelisib** effectively blocks the migration of murine myeloid cells.^[4] By inhibiting PI3K- γ , **eganelisib** reduces the recruitment of these cells to the tumor site and shifts their phenotype from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) state, thereby enhancing anti-tumor immune responses.^{[4][7]} These application notes provide detailed protocols for utilizing **eganelisib** in myeloid cell migration assays to study its effects on this critical aspect of myeloid cell biology.

Data Presentation

The following table summarizes the key quantitative data for **eganelisib**'s inhibitory activity, which is essential for designing and interpreting myeloid cell migration assays.

Parameter	Value	Species	Source
IC50 (PI3K-γ)	1.2 nM	Not Specified	[1]
EC90 (PI3K-γ inhibition)	0.652 µg/mL	Human	[1]

Experimental Protocols

Protocol 1: In Vitro Myeloid Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol describes a common method for assessing the effect of **eganelisib** on the chemotactic migration of myeloid cells, such as primary human monocytes, macrophages, or myeloid cell lines (e.g., THP-1, U937).

Materials:

- **Eganelisib** (IPI-549)
- Myeloid cells (e.g., primary human CD14+ monocytes, bone marrow-derived macrophages, or a suitable cell line)
- Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane for monocytes/macrophages)
- 24-well tissue culture plates
- Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics
- Serum-free cell culture medium
- Chemoattractant (e.g., CCL2/MCP-1, CXCL12/SDF-1α, or conditioned medium from a tumor cell line)

- Calcein-AM or Crystal Violet staining solution
- DMSO (vehicle control)
- PBS (Phosphate Buffered Saline)
- Incubator (37°C, 5% CO₂)
- Fluorescence plate reader or microscope

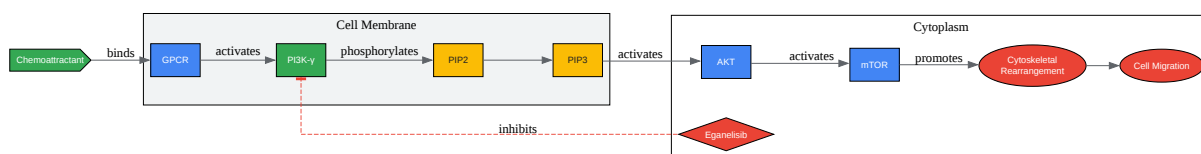
Procedure:

- Cell Preparation:
 - Culture myeloid cells to a healthy, sub-confluent state.
 - Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
 - Harvest and resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- **Eganelisib** Treatment:
 - Prepare a stock solution of **eganelisib** in DMSO.
 - Create a serial dilution of **eganelisib** in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 μ M). Include a DMSO vehicle control.
 - Incubate the cell suspension with the different concentrations of **eganelisib** or vehicle control for 30-60 minutes at 37°C.
- Assay Setup:
 - Add 600 μ L of cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.
 - Place the Transwell inserts into the wells.

- Add 100 μ L of the pre-treated cell suspension (1×10^5 cells) to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).
- Quantification of Migration:
 - Method A: Calcein-AM Staining (for live cell quantification)
 - Carefully remove the Transwell inserts.
 - Add Calcein-AM solution to the lower chamber and incubate as per the manufacturer's instructions to label the migrated cells.
 - Measure the fluorescence in the lower chamber using a fluorescence plate reader.
 - Method B: Crystal Violet Staining
 - Carefully remove the medium from the upper chamber.
 - Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
 - Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.
 - Stain the cells with 0.5% Crystal Violet solution for 15 minutes.
 - Gently wash the inserts with water to remove excess stain.
 - Allow the inserts to air dry.
 - Elute the stain with a destaining solution (e.g., 10% acetic acid).
 - Measure the absorbance of the destained solution using a plate reader at 590 nm.
 - Alternatively, count the stained cells in several fields of view under a microscope.

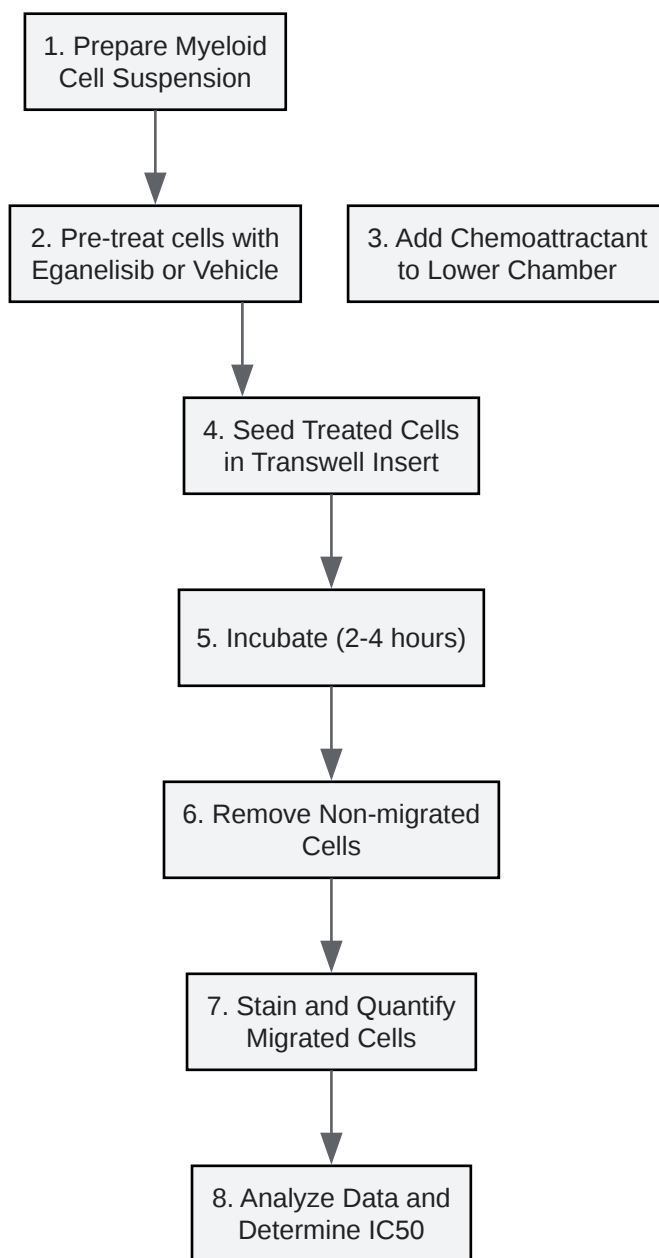
- Data Analysis:
 - Calculate the percentage of migration inhibition for each **eganelisib** concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC50 for migration inhibition.

Mandatory Visualizations



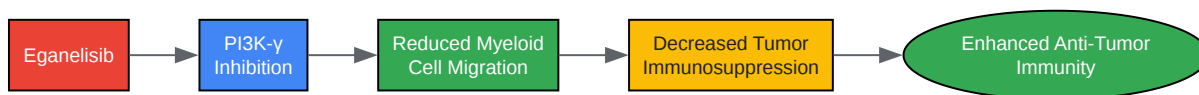
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Caption: **Eganelisib** inhibits PI3K-γ, blocking myeloid cell migration.



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Caption: Workflow for a myeloid cell migration assay with **eganelisib**.



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Caption: **Eganelisib**'s mechanism to enhance anti-tumor immunity.

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